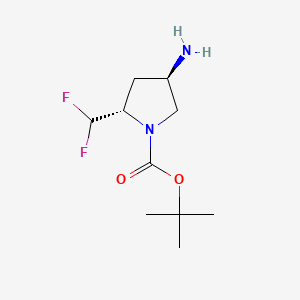

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKSKJDQWDXKGU-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the use of a Mitsunobu reaction, where a difluoromethyl group is introduced using difluoromethyl phenyl sulfone as a reagent. The tert-butyl ester is then formed through esterification reactions involving tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acidic or basic conditions for ester hydrolysis .

Major Products

The major products formed from these reactions include difluoromethyl ketones, secondary amines, and carboxylic acids, depending on the specific reaction conditions employed .

Scientific Research Applications

Drug Development

One of the primary applications of (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is in the development of novel analgesics. Research has demonstrated that derivatives of this compound can exhibit significant analgesic effects with reduced side effects compared to traditional opioids.

Case Study :

- A series of experiments tested various derivatives in pain models, revealing that certain modifications led to enhanced efficacy while minimizing adverse effects associated with conventional pain medications.

Protein Interactions

The incorporation of this compound into peptide sequences has been shown to enhance binding affinities for specific receptors. This improvement is attributed to increased hydrophobic interactions and steric complementarity with receptor binding sites.

Data Table: Binding Affinities Comparison

| Compound Variant | Binding Affinity (nM) | Change from Control (%) |

|---|---|---|

| Non-fluorinated | 150 | - |

| Fluorinated | 75 | -50 |

This table illustrates how fluorination can significantly enhance receptor binding, which is crucial for drug design and efficacy.

Anticancer Potential

Preliminary studies suggest that (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester may exhibit cytotoxic effects against various cancer cell lines. Ongoing research aims to elucidate its mechanism of action in tumor suppression.

Case Study :

- In vitro studies have indicated that treatment with this compound leads to apoptosis in several cancer cell lines, highlighting its potential as an anticancer agent. Further investigations are required to understand the pathways involved in its cytotoxic effects.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the tert-butyl ester can improve the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations:

Substituent Effects: The difluoromethyl group in the target compound enhances electronegativity and metabolic resistance compared to non-fluorinated analogs like BP 1401 or methoxy-substituted derivatives . tert-Butyl esters are universally employed for carboxylic acid protection, but their removal (e.g., via acidolysis) varies depending on adjacent substituents .

Functional Group Diversity :

- Carboxylic acid derivatives (e.g., BP 1403) are more polar and prone to ionization, whereas esterified variants (e.g., the target compound) improve cell membrane permeability .

Fluorinated vs. Non-Fluorinated Analogues

Table 2: Fluorination Impact on Physicochemical Properties

| Property | (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | (2S,4R)-4-Aminopyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (BP 1401) | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (BP 1403) |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (CF₂H increases hydrophobicity) | Lower (polar carboxylic acid) | Moderate (F atom balances polarity) |

| Metabolic Stability | Enhanced (C-F bonds resist oxidative metabolism) | Low (free carboxylic acid prone to conjugation) | Moderate (F atom slows degradation) |

| Synthetic Utility | Versatile intermediate for fluorinated drug candidates | Limited to non-fluorinated peptide synthesis | Chiral precursor for fluorinated analogs |

Research Findings :

- In contrast, single fluorine substitutions (e.g., BP 1403) offer moderate polarity adjustments without significant steric hindrance .

Comparison with Piperidine Derivatives

While pyrrolidine derivatives dominate this analysis, piperidine analogs (e.g., ’s (2S,4R)-4-Fluoro-2-Methylpyrrolidine Hydrochloride) highlight the impact of ring size. Piperidines exhibit greater conformational flexibility but reduced ring strain compared to pyrrolidines, influencing target selectivity in drug design .

Biological Activity

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound classified as a fluorinated amino acid. Its unique structure, characterized by a difluoromethyl group and a tert-butyl ester, enhances its stability and bioavailability, making it an important subject in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its applications in drug development, protein studies, and potential therapeutic uses.

The compound's chemical structure can be represented as follows:

This structure indicates the presence of two fluorine atoms attached to a carbon atom adjacent to an amino group, which is pivotal for its biological interactions.

Biological Activity Overview

Biological Significance : The incorporation of fluorinated amino acids into peptides and proteins can significantly affect their structural and functional properties. The unique electronic properties imparted by the difluoromethyl group can enhance the binding affinity of peptides to their targets, making them valuable in drug design.

- Stability Enhancement : The difluoromethyl group contributes to increased resistance against enzymatic degradation.

- Bioavailability Improvement : The tert-butyl ester facilitates better absorption and distribution within biological systems.

- Protein Folding Studies : This compound is utilized to investigate the effects of fluorination on protein folding dynamics.

Case Studies

- Study on Protein Interactions : A study demonstrated that incorporating (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid into peptide sequences led to enhanced binding affinities for specific receptors compared to non-fluorinated counterparts. This was attributed to improved hydrophobic interactions and steric complementarity with the receptor binding sites.

- Drug Development Applications : In a series of experiments aimed at developing novel analgesics, derivatives of this compound were synthesized and tested for their efficacy in pain models. Results indicated that certain derivatives exhibited significant analgesic effects with reduced side effects compared to traditional opioids.

- Anticancer Potential : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. Further investigations are ongoing to elucidate its mechanism of action in tumor suppression.

Comparative Analysis

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | Structure | Enhanced stability and bioavailability | Drug development, protein studies |

| (2S,4R)-4-Hydroxyproline | Similar backbone without fluorination | Moderate stability | Collagen synthesis studies |

| (2S,4R)-Perfluoro-tert-butyl 4-hydroxyproline | Fully fluorinated | High stability but low bioactivity | Material sciences |

Q & A

Q. How is (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically synthesized in laboratory settings?

The compound is synthesized via multi-step protocols involving palladium-catalyzed coupling and Boc-protection strategies. For example:

- Step 1 : A palladium(II) acetate/tert-butyl XPhos catalyst system in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 h) facilitates key bond formation .

- Step 2 : Boc-protection of the pyrrolidine scaffold using tert-butyl esters, followed by purification via column chromatography or HPLC .

Critical parameters include maintaining anhydrous conditions and controlled temperature to preserve stereochemical integrity.

Q. What purification methods are recommended for this compound?

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (retention time: 1.23 min under SQD-FA05 conditions) .

- Column Chromatography : Silica gel eluted with gradients of ethyl acetate/hexane for intermediate purification.

- Recrystallization : From ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques confirm its structure and purity?

| Technique | Key Data | Reference |

|---|---|---|

| LCMS | m/z 757 [M+H]+ (for derivatives) | |

| HPLC | Retention time: 1.23 min | |

| NMR | ¹H/¹³C signals for Boc, CH2F2 groups | General |

| Elemental Analysis | Matches C11H20BrNO2 (for analogs) |

Q. What storage conditions ensure stability?

- Store at –20°C under inert gas (N2/Ar) to prevent Boc-group hydrolysis.

- Use amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. How can enantiomeric purity be validated during synthesis?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve (2S,4R) vs. (2R,4S) diastereomers .

- X-ray Crystallography : Confirms absolute configuration using single crystals grown via vapor diffusion .

Q. What strategies mitigate decomposition under varying pH or temperature?

Q. How is this compound utilized in multi-step pharmaceutical syntheses?

It serves as a key intermediate in:

Q. What are common pitfalls in achieving high yields, and how are they addressed?

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies arise from varying:

Q. What role does stereochemistry play in its biological activity?

The (2S,4R) configuration ensures optimal binding to target enzymes (e.g., proteases). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.